3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide
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Overview
Description
3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is a compound that belongs to the benzimidazole class of heterocyclic compounds. Benzimidazoles are known for their diverse biological activities and are used in various medicinal applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide typically involves the condensation of ortho-phenylenediamine with an appropriate benzaldehyde derivative. The reaction is usually carried out in the presence of an oxidizing agent such as sodium metabisulfite in a solvent mixture under mild conditions . The resulting benzimidazole derivative is then reacted with 3-methoxybenzoyl chloride to form the final product .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce amine derivatives .
Scientific Research Applications
3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an antiviral or anticancer agent.
Industry: Used in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide involves its interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of essential biological pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-phenylbenzimidazole: Known for its antimicrobial and anticancer activities.
5,6-dimethylbenzimidazole: A component of vitamin B12 and has various biological activities.
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]imidazol-6-yl)-2,6-difluoro-benzamide: Exhibits potent antiviral activity.
Uniqueness
3-methoxy-N-(2-methyl-1H-benzimidazol-5-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C16H15N3O2 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
3-methoxy-N-(2-methyl-3H-benzimidazol-5-yl)benzamide |
InChI |
InChI=1S/C16H15N3O2/c1-10-17-14-7-6-12(9-15(14)18-10)19-16(20)11-4-3-5-13(8-11)21-2/h3-9H,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
BCBIZHUEBJCGLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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